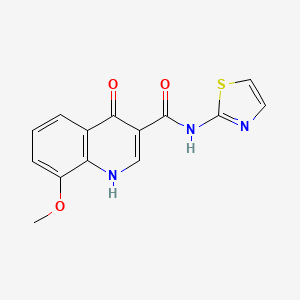![molecular formula C22H23FN4O4S B12181359 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide](/img/structure/B12181359.png)
4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide is a complex organic compound that features a combination of fluorophenyl, sulfonyl, piperazine, indole, and oxobutanamide groups
Preparation Methods
The synthesis of 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product.
- Synthetic Routes:
- The initial step involves the synthesis of the piperazine derivative by reacting piperazine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
- The indole derivative is prepared separately by reacting indole with an appropriate acylating agent.
- The final step involves coupling the piperazine and indole derivatives under suitable conditions to form the target compound.
- Reaction Conditions:
- The reactions are typically carried out in an organic solvent such as acetonitrile or dichloromethane.
- The temperature and time are carefully controlled to optimize the yield and purity of the product.
- Industrial Production Methods:
- Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
- Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide undergoes various chemical reactions, including:
- Oxidation:
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
- Reduction:
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
- Substitution:
- Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
- Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Solvents: Acetonitrile, dichloromethane, ethanol.
- Major Products:
- Oxidation products: Sulfoxides, sulfones.
- Reduction products: Alcohols.
- Substitution products: Amines, thiols.
Scientific Research Applications
4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide has a wide range of scientific research applications:
- Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
- Biology:
- Investigated for its potential as a biochemical probe to study protein-ligand interactions.
- Used in cell-based assays to evaluate its biological activity.
- Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities.
- Studied for its ability to modulate specific biological pathways and targets.
- Industry:
- Utilized in the development of new materials with specific properties.
- Employed in the formulation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways:
- Molecular Targets:
- The compound may bind to specific receptors or enzymes, modulating their activity.
- Potential targets include G-protein coupled receptors (GPCRs), kinases, and ion channels.
- Pathways Involved:
- The compound may influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway.
- These pathways are involved in various cellular processes, including proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide can be compared with other similar compounds to highlight its uniqueness:
- Similar Compounds:
- 4-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide.
- 4-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide.
- 4-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide.
- Uniqueness:
- The presence of the fluorophenyl group imparts unique electronic and steric properties to the compound, influencing its reactivity and biological activity.
- The combination of the indole and piperazine moieties provides a versatile scaffold for further modifications and optimization.
Properties
Molecular Formula |
C22H23FN4O4S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(1H-indol-4-yl)-4-oxobutanamide |
InChI |
InChI=1S/C22H23FN4O4S/c23-16-4-6-17(7-5-16)32(30,31)27-14-12-26(13-15-27)22(29)9-8-21(28)25-20-3-1-2-19-18(20)10-11-24-19/h1-7,10-11,24H,8-9,12-15H2,(H,25,28) |
InChI Key |
BZWIICWACLIDPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)NC2=CC=CC3=C2C=CN3)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B12181287.png)

![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12181295.png)

![6-[2-({3-[2-(4-fluorophenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B12181302.png)
![3-[4-(Difluoromethoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one](/img/structure/B12181305.png)

![N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12181321.png)
![4-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}morpholine](/img/structure/B12181324.png)
![2-(6-chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12181340.png)
![3-[2-[(Methylthio)(mercapto)methylene]hydrazono]-1H-indole-2(3H)-one](/img/structure/B12181348.png)

